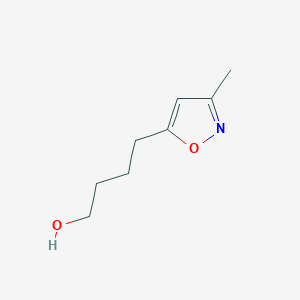
4-(3-Methylisoxazol-5-yl)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(3-Methylisoxazol-5-yl)butan-1-ol is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of 4-(3-Methylisoxazol-5-yl)butan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the development of greener synthetic methods, such as using microwave irradiation, can further improve the sustainability of the production process .
化学反応の分析
Types of Reactions
4-(3-Methylisoxazol-5-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The isoxazole ring can be reduced under specific conditions to form isoxazolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-(3-Methylisoxazol-5-yl)-butanal.
Reduction: Formation of 4-(3-Methylisoxazolin-5-yl)-butan-1-ol.
Substitution: Formation of various substituted isoxazole derivatives depending on the reagents used.
科学的研究の応用
4-(3-Methylisoxazol-5-yl)butan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 4-(3-Methylisoxazol-5-yl)butan-1-ol involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
Similar Compounds
Isoxazole: The parent compound with a similar ring structure.
3-Methylisoxazole: A derivative with a methyl group at the 3-position.
4-(3-Methylisoxazol-5-yl)-methanol: A compound with a hydroxyl group at the 4-position instead of the butan-1-ol side chain.
Uniqueness
4-(3-Methylisoxazol-5-yl)butan-1-ol is unique due to the presence of the butan-1-ol side chain, which can impart different physical and chemical properties compared to other isoxazole derivatives.
特性
CAS番号 |
192717-43-4 |
|---|---|
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC名 |
4-(3-methyl-1,2-oxazol-5-yl)butan-1-ol |
InChI |
InChI=1S/C8H13NO2/c1-7-6-8(11-9-7)4-2-3-5-10/h6,10H,2-5H2,1H3 |
InChIキー |
KBSAGQIACMZRTA-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)CCCCO |
正規SMILES |
CC1=NOC(=C1)CCCCO |
同義語 |
5-Isoxazolebutanol,3-methyl-(9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















